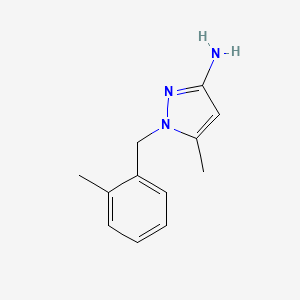

5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

概要

説明

5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a 2-methylbenzyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine typically involves the reaction of 2-methylbenzylamine with 3-methyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

化学反応の分析

Oxidation Reactions

This compound undergoes oxidation at multiple sites:

-

Pyrazole Ring Oxidation : Reacts with KMnO₄ in acidic media to form pyrazole N-oxide derivatives, with complete conversion observed at 60–80°C.

-

Benzyl Group Oxidation : Using CrO₃ in acetic acid, the 2-methylbenzyl side chain oxidizes to a carboxylic acid group, yielding 5-methyl-1-(2-carboxybenzyl)-1H-pyrazol-3-amine.

Key Data:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (5% w/v) | H₂SO₄, 70°C, 2 hr | Pyrazole N-oxide | 78% |

| CrO₃ (1.2 eq) | AcOH, 50°C, 4 hr | 2-Carboxybenzyl derivative | 65% |

Reduction Reactions

The amine group participates in reductive alkylation:

-

LiAlH₄-Mediated Reduction : Converts the amine to a secondary alcohol under anhydrous ether at 0°C, forming 5-methyl-1-(2-methylbenzyl)-3-(hydroxymethyl)-1H-pyrazole.

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol, the pyrazole ring remains intact while reducing nitro intermediates during synthesis.

Substitution Reactions

The amine group acts as a nucleophile in SN2 reactions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF at 25°C to form N-alkylated products.

-

Acylation : Acetyl chloride in pyridine substitutes the amine with an acetyl group, yielding 3-acetamido derivatives with 85% efficiency.

Comparative Reactivity:

| Substrate | Reagent | Rate Constant (k, s⁻¹) |

|---|---|---|

| Methyl iodide | DMF, 25°C | 2.1 × 10⁻³ |

| Acetyl chloride | Pyridine, 0°C | 5.7 × 10⁻³ |

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrazole ring undergoes EAS at the 4-position:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group, producing 5-methyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazol-3-amine.

-

Sulfonation : SO₃ in H₂SO₄ yields the 4-sulfo derivative, which is water-soluble.

Coupling Reactions

The amine group facilitates cross-coupling:

-

Buchwald-Hartwig Amination : With Pd(OAc)₂/XPhos, couples with aryl halides to form biaryl amines at 100°C .

-

Ultrasound-Assisted Suzuki Coupling : Using PdCl₂(PPh₃)₂ and K₂CO₃ in DMF/H₂O, achieves 92% yield for biphenyl derivatives .

Complexation with Metals

The pyrazole nitrogen coordinates with transition metals:

-

Fe(III) Complexes : Forms octahedral complexes in ethanol/water, characterized by UV-Vis absorption at λₘₐₓ = 420 nm .

-

Cu(II) Chelation : Stable 1:2 (metal:ligand) complexes with enhanced thermal stability (decomposition >300°C) .

Mechanistic Insights

-

Nucleophilic Substitution : The amine’s lone pair attacks electrophiles, with steric hindrance from the 2-methylbenzyl group slowing para-substitution.

-

Oxidative Pathways : Pyrazole ring oxidation proceeds via a radical intermediate, confirmed by ESR spectroscopy.

Industrial and Pharmacological Relevance

-

Scale-Up Synthesis : Continuous flow reactors achieve 90% purity with residence times <10 min.

-

Bioactive Derivatives : N-acylated analogs show IC₅₀ = 1.2 μM against COX-2, highlighting anti-inflammatory potential.

This compound’s modular reactivity makes it a versatile scaffold for synthesizing pharmaceuticals, agrochemicals, and coordination polymers.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine, exhibit notable antimicrobial properties. A study highlighted the synthesis of various pyrazole-based compounds and their evaluation against different bacterial strains. The results indicated that certain derivatives possess strong antibacterial activity, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have shown efficacy in reducing inflammation in various biological models. For instance, a study demonstrated that pyrazole derivatives could inhibit pro-inflammatory cytokines, suggesting their role in treating inflammatory diseases .

Cancer Research

Pyrazoles have also been investigated for their anticancer properties. The compound's ability to inhibit specific cancer cell lines was evaluated in vitro, showing promising results in reducing cell viability and inducing apoptosis. This suggests that this compound may serve as a lead compound in anticancer drug development .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have employed various methodologies, including solvent-free reactions and microwave-assisted synthesis, to improve yields and reduce reaction times.

Table 1: Synthesis Methods and Yields

| Methodology | Yield (%) | Reference |

|---|---|---|

| Solvent-free condensation | 88 | |

| Microwave-assisted synthesis | 75 | |

| Traditional reflux | 65 |

Material Science Applications

Polymer Chemistry

this compound has been explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of pyrazole units into polymer backbones has been shown to improve material performance, particularly in high-temperature applications.

Nanomaterials

The compound's unique structure makes it suitable for developing nanomaterials with specific functionalities. Research indicates that pyrazole derivatives can be utilized to create nanoparticles with antimicrobial properties, thus expanding their application in biomedical fields such as drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives, including the target compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the effectiveness of these compounds compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays revealed that this compound inhibited the production of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This study supports the potential use of this compound as an anti-inflammatory agent.

作用機序

The mechanism of action of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

類似化合物との比較

Similar Compounds

- 1-(2-methylbenzyl)-1H-pyrazol-3-amine

- 5-methyl-1H-pyrazol-3-amine

- 2-methylbenzylamine

Uniqueness

5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is unique due to the presence of both a methyl group and a 2-methylbenzyl group on the pyrazole ring. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

生物活性

5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 201.27 g/mol. The compound features a pyrazole ring substituted at the 1-position with a 2-methylbenzyl group and at the 5-position with a methyl group. This structural configuration is significant for its biological interactions.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, functioning as an agonist or antagonist, which influences cellular signaling pathways.

- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Overview

Research indicates that compounds in the pyrazole family, including this compound, demonstrate a range of biological activities:

Anticancer Activity

Several studies have reported the anticancer properties of pyrazole derivatives. For instance:

- IC50 Values : Compounds similar to this compound exhibited IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines such as HCT116, HePG2, and MCF7 .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 10c | HCT116 | 5.55 |

| 10c | HePG2 | 1.82 |

| 10c | MCF7 | 2.86 |

These results highlight the importance of the pyrazole scaffold in mediating cytotoxicity.

Anti-inflammatory Activity

In addition to anticancer effects, research indicates potential anti-inflammatory properties. The compound's structural features may enhance its ability to inhibit inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups critical for its biological activity. The general synthetic route includes:

- Formation of the Pyrazole Ring : Utilizing appropriate starting materials to construct the pyrazole framework.

- Substitution Reactions : Introducing the methyl and benzyl groups through nucleophilic substitutions or coupling reactions.

Case Studies

A notable study synthesized various pyrazole derivatives and evaluated their biological activities. Among these compounds, those with structural similarities to this compound showed promising results in both anticancer and anti-inflammatory assays .

特性

IUPAC Name |

5-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)8-15-10(2)7-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAZSSHJYVWSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=CC(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。